

Spectroscopic Analysis of Ethyl 4-acetylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-acetylbenzoate*

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An In-depth Technical Guide on the Spectroscopic Data of **Ethyl 4-acetylbenzoate** for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the spectroscopic data for **ethyl 4-acetylbenzoate** (CAS No: 38430-55-6), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

Ethyl 4-acetylbenzoate is a chemical compound with the molecular formula $C_{11}H_{12}O_3$ and a molecular weight of 192.21 g/mol. [1][2] It is a white to off-white crystalline solid with a melting point of 55-57 °C.[3]

Structure:

Spectroscopic Data

The following sections present the NMR, IR, and MS data for **ethyl 4-acetylbenzoate** in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **ethyl 4-acetylbenzoate** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
8.11	Doublet	2H	7.6	Aromatic H (ortho to -COOEt)
7.99	Doublet	2H	7.7	Aromatic H (ortho to -COCH ₃)
4.39	Quartet	2H	7.0	-OCH ₂ CH ₃
2.63	Singlet	3H	-	-COCH ₃
1.40	Triplet	3H	7.1	-OCH ₂ CH ₃

Source: ChemicalBook[4]

The ^{13}C NMR spectrum of **ethyl 4-acetylbenzoate** was acquired in CDCl_3 . The chemical shifts (δ) are reported in ppm. Assignments for the aromatic carbons are based on predictive models and comparison with similar substituted benzene derivatives.

Chemical Shift (δ) (ppm)	Assignment
197.5	C=O (Ketone)
165.8	C=O (Ester)
139.5	Aromatic C (C-COCH ₃)
134.0	Aromatic C (C-COOEt)
129.8	Aromatic CH (ortho to -COOEt)
128.2	Aromatic CH (ortho to -COCH ₃)
61.5	-OCH ₂ CH ₃
26.8	-COCH ₃
14.3	-OCH ₂ CH ₃

Note: Aromatic assignments are predicted based on established substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 4-acetylbenzoate** reveals characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1685	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium	Aromatic C=C Stretch
~1275	Strong	C-O Stretch (Ester)
~1100	Strong	C-O Stretch (Ester)

Note: These are typical absorption ranges for the indicated functional groups.

Mass Spectrometry (MS)

The mass spectrum of **ethyl 4-acetylbenzoate** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity	Proposed Fragment
192	Moderate	[M] ⁺ (Molecular Ion)
177	High	[M - CH ₃] ⁺
149	High	[M - OCH ₂ CH ₃] ⁺
121	Moderate	[C ₈ H ₅ O] ⁺
43	High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of **ethyl 4-acetylbenzoate** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

FT-IR Spectroscopy

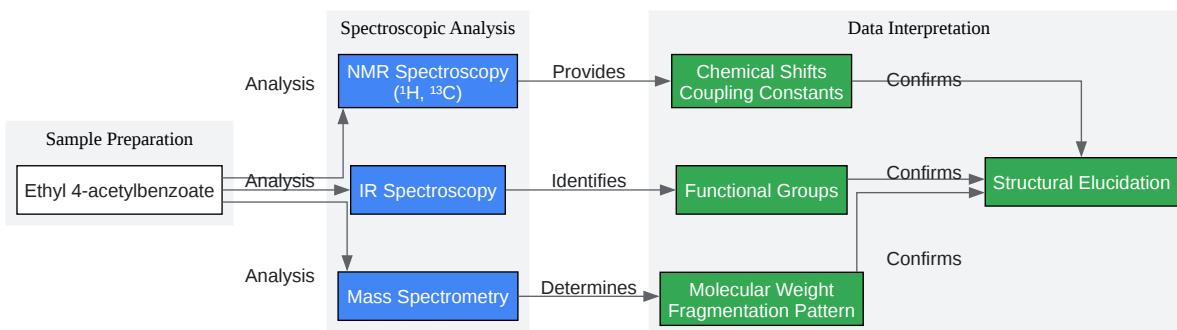
For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of **ethyl 4-acetylbenzoate** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **ethyl 4-acetylbenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 μ L) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.

Workflow Visualization

The logical workflow for the spectroscopic analysis of an organic compound like **ethyl 4-acetylbenzoate** is depicted below.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This technical guide provides essential spectroscopic data and methodologies for **ethyl 4-acetylbenzoate**, serving as a valuable resource for professionals in the fields of chemical research and drug development.

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References

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